molecular formula C29H28ClN3O5 B11443955 benzyl [3-(4-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate

benzyl [3-(4-{[2-(4-chlorophenyl)ethyl]amino}-4-oxobutyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetate

Cat. No.: B11443955
M. Wt: 534.0 g/mol
InChI Key: GYGVMFLIMMXXMH-UHFFFAOYSA-N
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Description

BENZYL 2-[3-(3-{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}PROPYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE is a complex organic compound with potential applications in various scientific fields This compound features a quinazolinone core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 2-[3-(3-{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}PROPYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE typically involves multiple steps, starting with the preparation of the quinazolinone core This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

BENZYL 2-[3-(3-{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}PROPYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules with potential pharmaceutical applications.

    Biology: Its biological activity can be explored for potential use as an enzyme inhibitor or receptor modulator.

    Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of BENZYL 2-[3-(3-{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}PROPYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: These compounds share the quinazolinone core and exhibit similar biological activities.

    Chlorophenyl Compounds: Compounds with a chlorophenyl group often have enhanced chemical stability and biological activity.

    Benzyl Esters: These compounds are commonly used in organic synthesis and drug development due to their reactivity and stability.

Uniqueness

BENZYL 2-[3-(3-{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}PROPYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL]ACETATE is unique due to its specific combination of functional groups and structural features. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H28ClN3O5

Molecular Weight

534.0 g/mol

IUPAC Name

benzyl 2-[3-[4-[2-(4-chlorophenyl)ethylamino]-4-oxobutyl]-2,4-dioxoquinazolin-1-yl]acetate

InChI

InChI=1S/C29H28ClN3O5/c30-23-14-12-21(13-15-23)16-17-31-26(34)11-6-18-32-28(36)24-9-4-5-10-25(24)33(29(32)37)19-27(35)38-20-22-7-2-1-3-8-22/h1-5,7-10,12-15H,6,11,16-20H2,(H,31,34)

InChI Key

GYGVMFLIMMXXMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCC(=O)NCCC4=CC=C(C=C4)Cl

Origin of Product

United States

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